N,N'-Bis(salicylidene)ethylenediamino-CO balt(II) hydrate

Catalog No.
S885099
CAS No.
207124-68-3
M.F
C16H18CoN2O3
M. Wt
345.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(salicylidene)ethylenediamino-CO balt(II) ...

CAS Number

207124-68-3

Product Name

N,N'-Bis(salicylidene)ethylenediamino-CO balt(II) hydrate

IUPAC Name

cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate

Molecular Formula

C16H18CoN2O3

Molecular Weight

345.26 g/mol

InChI

InChI=1S/C16H16N2O2.Co.H2O/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;;1H2

InChI Key

KMPNPNYOEISGRQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in benzene, chloroform, and pyridine

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].O.[Co+2]

The exact mass of the compound Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

The compound is synthesized and used as a potential antibacterial agent. The need for new antibacterial drugs is urgent due to the quick reproduction of infectious bacteria in the body, causing diseases such as tuberculosis, cholera, pneumonia, and typhoid .

Detailed Description of the Methods of Application or Experimental Procedures

The compound was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde. It was characterized using ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS). The synthesized compound was then screened against selected microbes to establish its potential antimicrobial activity .

Thorough Summary of the Results or Outcomes Obtained

The Schiff base exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate, which exhibited zero diameter zone of inhibition. The theoretical investigations of the synthesized compounds were computed using density functional theory (DFT) at the B3LYP/6–311+G (d, p) level of theory and in silico molecular docking simulation. The studied compound docked against bacterial protein showed a high binding affinity for E. coli 6.6 kcal/mol, making it effective as an antibacterial agent for E. coli .

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate is a coordination compound formed from the reaction of cobalt(II) ions with a Schiff base ligand derived from salicylaldehyde and ethylenediamine. This compound is characterized by its dark brown powder form and has the molecular formula C16H18CoN2O3C_{16}H_{18}CoN_{2}O_{3} with a molecular weight of approximately 343.24 g/mol . As a member of the Schiff base family, it exhibits unique properties due to the presence of both metal ions and organic ligands, making it significant in various chemical and biological applications.

Due to the lack of information on the origin and function, a mechanism of action is not available for this compound [].

As information on the compound is limited, no specific safety data is currently available. However, cobalt compounds can exhibit various hazards, including toxicity, skin irritation, and respiratory problems []. Always handle unknown compounds with appropriate caution.

, including:

  • Oxidation: The compound can be oxidized to form cobalt(III) complexes, altering its electronic properties.
  • Reduction: Under specific conditions, it can be reduced to yield different cobalt oxidation states.
  • Substitution: The cobalt center can be substituted with other metal ions, affecting the compound's reactivity and stability.

Common Reagents and Conditions

Reactions typically involve reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal salts for substitution. Controlled temperature and pH conditions are crucial for achieving desired products.

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate exhibits notable biological activities, particularly:

  • Antibacterial Properties: It has been shown to inhibit the growth of certain bacterial strains, suggesting potential applications in pharmaceutical development.
  • Antifungal Activity: The compound also demonstrates antifungal properties, making it a candidate for further research in combating fungal infections.

Synthetic Routes

The synthesis of N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate generally follows these steps:

  • Preparation of Schiff Base: Ethylenediamine is condensed with salicylaldehyde under reflux conditions in an organic solvent such as ethanol.
  • Formation of Cobalt Complex: The resulting Schiff base ligand is then reacted with cobalt salts to form the final complex .

Industrial Production

While specific industrial methods are not widely documented, scaling up laboratory synthesis involves optimizing reaction conditions—temperature, solvent choice, and reaction time—to enhance yield and purity.

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate has diverse applications across various fields:

  • Catalysis: It serves as an effective catalyst in organic reactions due to its ability to coordinate with different substrates.
  • Material Science: Research is ongoing into its potential use in developing new materials with unique properties.
  • Pharmaceutical Research: Its antibacterial and antifungal activities make it a target for drug development efforts .

The interaction studies involving N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate focus on its coordination chemistry. The compound can form stable complexes with various substrates, influencing its catalytic efficiency and biological activity. Understanding these interactions is crucial for optimizing its applications in both chemical synthesis and medicinal chemistry .

Similar compounds include other Schiff base complexes that feature different metal centers or ligand structures. Notable examples are:

  • Copper;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol: Known for its potent urease inhibitory activity.
  • Nickel;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol: Studied for catalytic properties in organic reactions.

Uniqueness

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate stands out due to its specific coordination chemistry involving cobalt ions, which can influence both its reactivity profile and biological activities. This uniqueness makes it a valuable subject of study compared to similar compounds that may not exhibit the same range of properties or applications .

Physical Description

Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier.
Red solid; Absorbs oxygen form air; [HSDB] Dark brown powder; [MSDSonline]

Color/Form

Red crystals from DMF
Dark brown powde

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

345.064936 Da

Monoisotopic Mass

345.064936 Da

Heavy Atom Count

22

Decomposition

When heated to decomposition it emits toxic fumes of /nitrous oxide/.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Therapeutic Uses

/EXPTL THER/ Salcomine, N,N'-bis(salicylidene)ethylene diamino-cobalt (II), and its derivatives were evaluated for their ability to inhibit selectively human cytomegalovirus (HCMV) proteinase activity. The 50% inhibitory concentration (IC50) of salcomine was 1.4 uM for HCMV proteinase, but >200 uM for three other serine proteinases (trypsin, >250 uM; chymotrypsin, 206 uM; and elastase, >250 uM). Two salcomine derivatives also inhibited HCMV proteinase with IC50 values under 2 microM. Studies of the structure-activity relationship of salcomine-related compounds showed that the phenyl moiety and the spacer moiety (distance between the two amines) were instrumental in the inhibition of HCMV proteinase. Moreover, salcomine inhibited the growth of laboratory strain AD169 and three clinical isolates at a 50% effective concentration (EC50) range of 1.92-2.89 uM. These results show that salcomine derivatives are potent and selective inhibitors of HCMV proteinase and HCMV replication in cell culture. Salcomine derivatives appear to be worth pursuing as candidate drugs for the chemotherapy of HCMV infection.

Pictograms

Irritant

Irritant

Metabolism Metabolites

Cobalt is absorbed though the lungs, gastrointestinal tract, and skin. Since it is a component of the vitamin B12 (cyanocobalamin), it is distributed to most tissues of the body. It is transported in the blood, often bound to albumin, with the highest levels being found in the liver and kidney. Cobalt is excreted mainly in the urine and faeces. (L29)

Wikipedia

Salcomine

General Manufacturing Information

...interesting example of catalysis by salcomine is the oxidation of ascorbic acid by molecular oxygen.
Salcomine is known to absorb molecular oxygen reversibly to form 2:1 complex, and hence it is reasonable to assume that salcomine activates molecular oxygen rather than substrate.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Air sensitive. Store under inert gas. Keep in a dry place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 04-14-2024

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